Cas no 2228311-19-9 (2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine)

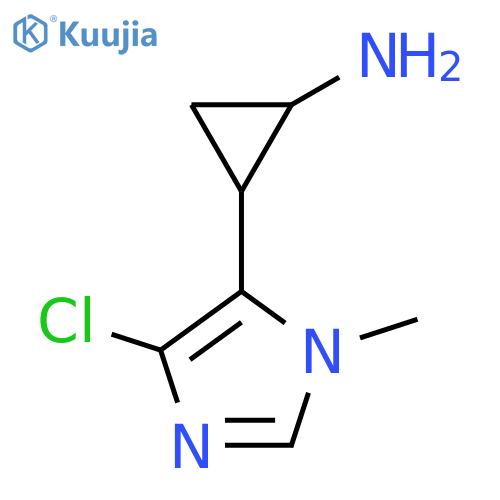

2228311-19-9 structure

商品名:2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine

2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine

- EN300-1991989

- 2228311-19-9

-

- インチ: 1S/C7H10ClN3/c1-11-3-10-7(8)6(11)4-2-5(4)9/h3-5H,2,9H2,1H3

- InChIKey: RDAVSXNSPGSDIR-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C2CC2N)N(C)C=N1

計算された属性

- せいみつぶんしりょう: 171.0563250g/mol

- どういたいしつりょう: 171.0563250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 43.8Ų

2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1991989-10.0g |

2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |

2228311-19-9 | 10g |

$8234.0 | 2023-05-26 | ||

| Enamine | EN300-1991989-0.25g |

2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |

2228311-19-9 | 0.25g |

$1038.0 | 2023-09-16 | ||

| Enamine | EN300-1991989-1.0g |

2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |

2228311-19-9 | 1g |

$1915.0 | 2023-05-26 | ||

| Enamine | EN300-1991989-0.1g |

2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |

2228311-19-9 | 0.1g |

$993.0 | 2023-09-16 | ||

| Enamine | EN300-1991989-10g |

2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |

2228311-19-9 | 10g |

$4852.0 | 2023-09-16 | ||

| Enamine | EN300-1991989-2.5g |

2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |

2228311-19-9 | 2.5g |

$2211.0 | 2023-09-16 | ||

| Enamine | EN300-1991989-5.0g |

2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |

2228311-19-9 | 5g |

$5553.0 | 2023-05-26 | ||

| Enamine | EN300-1991989-0.05g |

2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |

2228311-19-9 | 0.05g |

$948.0 | 2023-09-16 | ||

| Enamine | EN300-1991989-1g |

2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |

2228311-19-9 | 1g |

$1129.0 | 2023-09-16 | ||

| Enamine | EN300-1991989-0.5g |

2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |

2228311-19-9 | 0.5g |

$1084.0 | 2023-09-16 |

2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

2228311-19-9 (2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine) 関連製品

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 4964-69-6(5-Chloroquinaldine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量